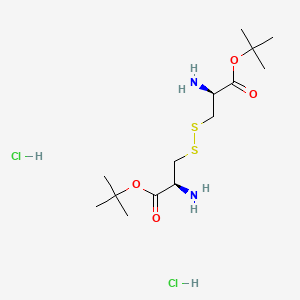
H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is often used in peptide synthesis and protein science due to its unique properties and ability to form disulfide bonds, which are essential for the structural stability of proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl typically involves the protection of the thiol group of cysteine to prevent unwanted reactions during peptide synthesis. One common method is the use of tert-butyl (OtBu) as a protecting group. The synthesis process includes the following steps:
Protection of the Thiol Group: The thiol group of cysteine is protected using tert-butyl (OtBu) to form H-D-Cys(1)-OtBu.
Coupling Reaction: The protected cysteine derivative is then coupled with another molecule of H-D-Cys(1)-OtBu.
Formation of Hydrochloride Salt: The final product, H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu, is converted into its hydrochloride salt form (2HCl) to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The use of protecting groups and coupling reagents is optimized to ensure efficient synthesis and minimal side reactions .
Análisis De Reacciones Químicas
Types of Reactions
H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfide bonds, which are crucial for the structural integrity of peptides and proteins.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The protected thiol groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Various alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Introduction of new functional groups to the thiol moiety.
Aplicaciones Científicas De Investigación
H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Protein Engineering: Facilitates the formation of disulfide bonds, which are essential for protein folding and stability.
Bioconjugation: Employed in the modification of proteins and peptides for various biochemical assays.
Drug Development: Investigated for its potential in developing peptide-based therapeutics
Mecanismo De Acción
The primary mechanism of action of H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl involves the formation and cleavage of disulfide bonds. These bonds play a critical role in maintaining the structural integrity of peptides and proteins. The compound’s ability to form stable disulfide bonds makes it valuable in protein engineering and drug development .
Comparación Con Compuestos Similares
Similar Compounds
H-D-Cys(Bzl)-OH: Another cysteine derivative with a benzyl protecting group.
Fmoc-Cys(Trt)-OH: A cysteine derivative with a trityl protecting group.
Boc-Cys(Acm)-OH: A cysteine derivative with an acetamidomethyl protecting group
Uniqueness
H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl is unique due to its tert-butyl protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective protection and deprotection of thiol groups are required .
Propiedades
Fórmula molecular |
C14H30Cl2N2O4S2 |
|---|---|
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-amino-3-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate;dihydrochloride |
InChI |
InChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H/t9-,10-;;/m1../s1 |
Clave InChI |
QEFUTIQOPVMOJQ-HSTMFJOWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](CSSC[C@H](C(=O)OC(C)(C)C)N)N.Cl.Cl |
SMILES canónico |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















